N,N-Didesmethyl Trimebutine-d5 Hydrochloride
Overview
Description
N,N-Didesmethyl Trimebutine-d5 Hydrochloride is a chemical compound that has been widely used in scientific research. It is a deuterated analogue of N,N-Didesmethyl Trimebutine Hydrochloride, which is a drug used to treat gastrointestinal disorders. This compound has been synthesized using various methods and has been studied for its mechanism of action, biochemical and physiological effects, as well as its potential applications in the field of research.
The synthesis of N,N-Didesmethyl Trimebutine-d5 Hydrochloride has been achieved using different methods. One of the most commonly used methods involves the reaction of N,N-Didesmethyl Trimebutine with deuterated hydrochloric acid. This reaction results in the formation of N,N-Didesmethyl Trimebutine-d5 Hydrochloride. Other methods involve the use of deuterated solvents or reagents during the synthesis process.
Scientific research application
N,N-Didesmethyl Trimebutine-d5 Hydrochloride has been used in various scientific research applications. One of the most significant applications is in the field of pharmacology, where it has been studied for its mechanism of action and potential therapeutic benefits. It has been shown to have anti-inflammatory and analgesic properties, making it a potential candidate for the treatment of inflammatory bowel disease and other gastrointestinal disorders.
Mechanism of action
The mechanism of action of N,N-Didesmethyl Trimebutine-d5 Hydrochloride is not fully understood. However, it is believed to work by blocking the activation of certain receptors in the gastrointestinal tract, which leads to a reduction in inflammation and pain. It may also affect the release of certain neurotransmitters, which can further contribute to its therapeutic effects.
Biochemical and physiological effects
N,N-Didesmethyl Trimebutine-d5 Hydrochloride has been shown to have various biochemical and physiological effects. It has been shown to reduce the levels of certain inflammatory cytokines, such as TNF-alpha and IL-1beta. It has also been shown to increase the levels of certain anti-inflammatory cytokines, such as IL-10. In addition, it has been shown to reduce the levels of reactive oxygen species, which can contribute to oxidative stress.
Advantages and limitations for lab experiments
One of the advantages of using N,N-Didesmethyl Trimebutine-d5 Hydrochloride in lab experiments is its deuterated nature, which allows for easier detection and identification using mass spectrometry. It also has a longer half-life compared to its non-deuterated counterpart, which can be advantageous in certain experiments. However, one of the limitations is its cost, as deuterated compounds can be more expensive to synthesize.
Future directions
There are several future directions for the study of N,N-Didesmethyl Trimebutine-d5 Hydrochloride. One potential direction is the further investigation of its mechanism of action, which could lead to the development of new therapies for gastrointestinal disorders. Another direction is the exploration of its potential use in other areas of research, such as neuroscience and cancer biology. Additionally, the development of new synthesis methods could lead to more cost-effective production of this compound, making it more accessible for scientific research.
In conclusion, N,N-Didesmethyl Trimebutine-d5 Hydrochloride is a deuterated analogue of N,N-Didesmethyl Trimebutine Hydrochloride that has been widely used in scientific research. Its synthesis, mechanism of action, biochemical and physiological effects, as well as its advantages and limitations for lab experiments have been studied extensively. There are several future directions for the study of this compound, which could lead to the development of new therapies and advancements in various areas of research.
properties
IUPAC Name |
(2-amino-3,3,4,4,4-pentadeuterio-2-phenylbutyl) 3,4,5-trimethoxybenzoate;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H25NO5.ClH/c1-5-20(21,15-9-7-6-8-10-15)13-26-19(22)14-11-16(23-2)18(25-4)17(12-14)24-3;/h6-12H,5,13,21H2,1-4H3;1H/i1D3,5D2; | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NOKRVDGVOIZAKJ-PAJIIYFZSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(COC(=O)C1=CC(=C(C(=C1)OC)OC)OC)(C2=CC=CC=C2)N.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])([2H])C([2H])([2H])C(COC(=O)C1=CC(=C(C(=C1)OC)OC)OC)(C2=CC=CC=C2)N.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H26ClNO5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20747622 | |
Record name | 2-Amino-2-phenyl(3,3,4,4,4-~2~H_5_)butyl 3,4,5-trimethoxybenzoate--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20747622 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
400.9 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N,N-Didesmethyl Trimebutine-d5 Hydrochloride | |
CAS RN |
1189893-33-1 | |
Record name | 2-Amino-2-phenyl(3,3,4,4,4-~2~H_5_)butyl 3,4,5-trimethoxybenzoate--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20747622 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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